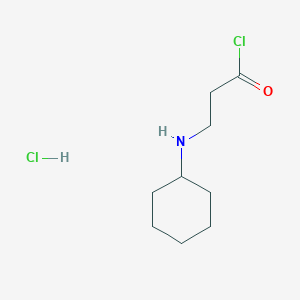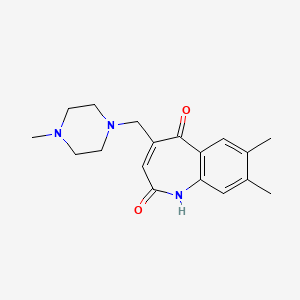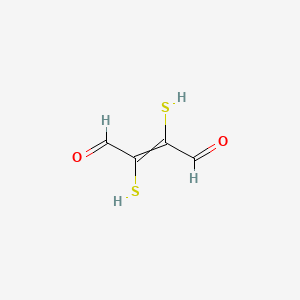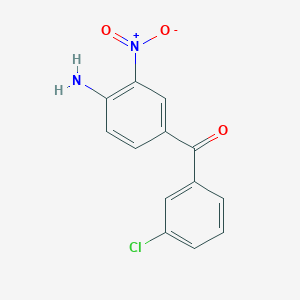
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is an organic compound that features a complex structure with multiple functional groups, including an amino group, a nitro group, and a chloro-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a reduction step to introduce the amino group. The chloro-phenyl moiety can be introduced through a Friedel-Crafts acylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields (4-Amino-3-amino-phenyl)-(3-chloro-phenyl)-methanone, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Amino-3-nitro-phenyl)-(3-bromo-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-fluoro-phenyl)-methanone
- (4-Amino-3-nitro-phenyl)-(3-methyl-phenyl)-methanone
Uniqueness
(4-Amino-3-nitro-phenyl)-(3-chloro-phenyl)-methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Propriétés
Numéro CAS |
66938-61-2 |
|---|---|
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
(4-amino-3-nitrophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(7-9)16(18)19/h1-7H,15H2 |
Clé InChI |
SSLVPZCAZKCYMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



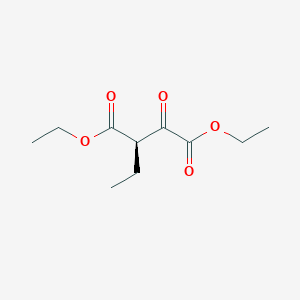

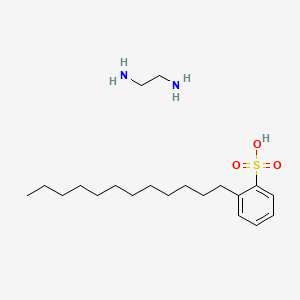
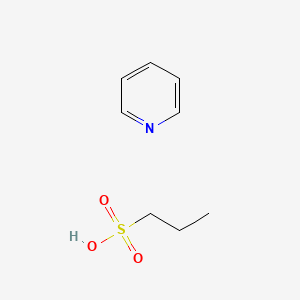
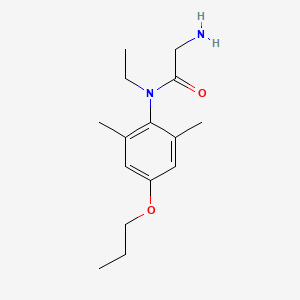


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)

